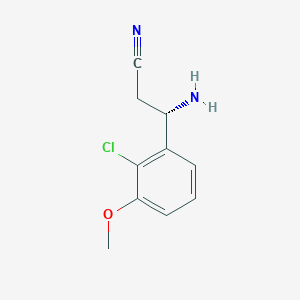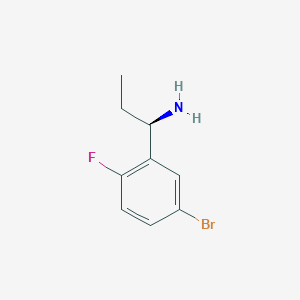![molecular formula C16H23Cl B13042576 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene is an organic compound with the molecular formula C16H23Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position, and a butylcyclohexyl group is attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 1-chloro-4-butylcyclohexane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .
Análisis De Reacciones Químicas
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions: Typical reagents include strong bases for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction
Aplicaciones Científicas De Investigación
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses
Comparación Con Compuestos Similares
1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Chloro-4-[(4-chlorobutyl)sulfanyl]benzene and other chlorinated benzene derivatives.
Propiedades
Fórmula molecular |
C16H23Cl |
|---|---|
Peso molecular |
250.80 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-chlorobenzene |
InChI |
InChI=1S/C16H23Cl/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
Clave InChI |
DFXIHNMPVOKLSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)

![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
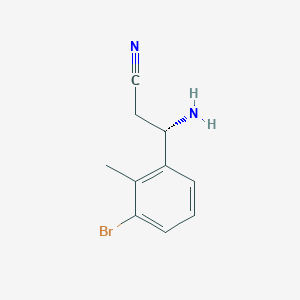
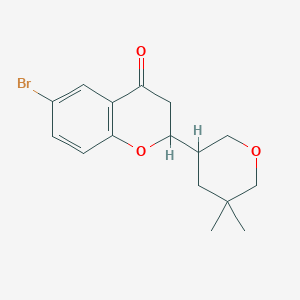
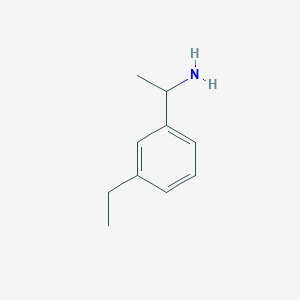

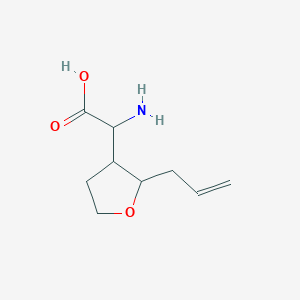

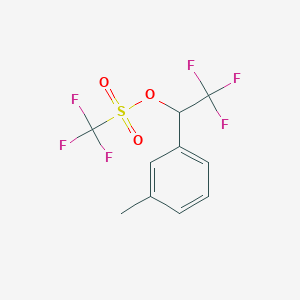
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
